molecular formula C15H29N3O5 B3179698 N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine CAS No. 208465-10-5

N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine

Cat. No.: B3179698
CAS No.: 208465-10-5
M. Wt: 331.41 g/mol
InChI Key: MOPUEYNHUWVCKB-UHFFFAOYSA-N
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Description

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine is a compound that features a guanidine core with two tert-butoxycarbonyl (Boc) protecting groups and a 4-hydroxybutyl substituent

Scientific Research Applications

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(Boc)-N’‘-(4-hydroxybutyl)guanidine typically involves the protection of the guanidine group with Boc groups, followed by the introduction of the 4-hydroxybutyl substituent. One common method involves the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N,N’-Bis(Boc)-guanidine. This intermediate is then reacted with 4-hydroxybutylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting groups can be removed under acidic conditions, revealing the active guanidine moiety, which can then interact with its target. The 4-hydroxybutyl substituent may enhance the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(Boc)-guanidine: Lacks the 4-hydroxybutyl substituent, making it less versatile in certain applications.

    N,N’-Bis(Boc)-N’'-(2-hydroxyethyl)guanidine: Similar structure but with a shorter hydroxyalkyl chain, which may affect its reactivity and solubility.

Uniqueness

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine is unique due to the presence of the 4-hydroxybutyl substituent, which provides additional functionalization options and can enhance the compound’s properties in various applications.

Properties

IUPAC Name

tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O5/c1-14(2,3)22-12(20)17-11(16-9-7-8-10-19)18-13(21)23-15(4,5)6/h19H,7-10H2,1-6H3,(H2,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUEYNHUWVCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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